molecular formula C9H15N B1425409 1-(2-Methylpropyl)cyclobutane-1-carbonitrile CAS No. 49826-24-6

1-(2-Methylpropyl)cyclobutane-1-carbonitrile

Cat. No.: B1425409
CAS No.: 49826-24-6
M. Wt: 137.22 g/mol
InChI Key: YWKNHGLDWRFJDR-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)cyclobutane-1-carbonitrile is a nitrile-functionalized cyclobutane derivative with a branched alkyl substituent (2-methylpropyl, or isobutyl) at the 1-position of the cyclobutane ring. The compound is characterized by its strained four-membered cyclobutane ring and a polar nitrile group, which confer unique physicochemical properties.

Properties

IUPAC Name

1-(2-methylpropyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKNHGLDWRFJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

  • Catalyst-Enabled Polar Strain-Release : The use of silver π-acid catalysts, such as AgBF₄, facilitates the highly chemo- and diastereoselective opening of BCBs with nucleophiles like hydroxyarenes or nitriles, leading to functionalized cyclobutane derivatives.

  • Reaction Parameters :

    • Catalyst loading: typically 2.5 mol% AgBF₄
    • Solvent: often polar aprotic solvents such as acetonitrile
    • Temperature: ambient or slightly elevated temperatures
    • Substrate scope: wide, including various nucleophiles and substituted BCBs

Preparation of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile

  • Starting Material : Bicyclo[1.1.0]butane derivatives substituted at the bridgehead position with a 2-methylpropyl group.
  • Reaction : The BCB undergoes nucleophilic attack at the strained central bond, facilitated by the silver catalyst, capturing the nitrile nucleophile to form the targeted nitrile-substituted cyclobutane.

Research Findings

  • The process achieves high selectivity (>98:2 diastereomeric ratio) and broad substrate scope, including functional groups compatible with medicinal chemistry applications.
  • The mechanism involves activation of the central C–C bond in BCBs, with theoretical calculations confirming the carbophilic nature of the silver catalyst, promoting nucleophilic attack and ring opening.

[2+2]-Cycloaddition Approaches

Alternative methods involve [2+2]-cycloaddition reactions, often thermal or photochemical, to construct cyclobutane rings with the desired substituents.

Methodology

  • Thermal or Photochemical [2+2]-Cycloaddition : Between suitable alkenes and nitriles or other unsaturated compounds.
  • Starting Materials : Alkenes bearing the 2-methylpropyl group and nitrile derivatives.
  • Conditions :
    • UV irradiation for photochemical methods
    • Elevated temperatures for thermal cycloadditions
    • Catalysts such as Lewis acids or transition metals to improve yields and selectivity

Limitations

  • These methods often suffer from low regio- and stereoselectivity.
  • Require careful control of reaction conditions to avoid side reactions such as rearrangements or polymerizations.

Functional Group Transformations Post-Cyclization

Following initial cyclobutane formation, functionalization steps such as nitrile reduction, hydrolysis, or substitution can be employed to introduce or modify the nitrile group.

Step Reagents Conditions Purpose Reference
Nitrile reduction Raney Ni Hydrogenation Convert nitrile to amine
Hydrolysis Acidic or basic conditions Heat Convert nitrile to carboxylic acid
Alkylation Alkyl halides Base, heat Extend alkyl chain General method

Summary of Data and Research Findings

Preparation Method Starting Material Catalyst/Reagents Key Conditions Yield Remarks
Strain-release ring-opening Bicyclo[1.1.0]butane derivatives AgBF₄ Ambient, polar solvents Up to 98% High diastereoselectivity, broad scope
[2+2]-Cycloaddition Alkenes + nitriles UV or heat Controlled temperature Variable Limited regioselectivity
Post-cyclization functionalization Nitrile derivatives Raney Ni, acids Reflux 70-85% Versatile modifications

Concluding Remarks

The most advanced and reliable method for synthesizing This compound involves the silver-catalyzed strain-release ring-opening of suitably substituted bicyclo[1.1.0]butanes . This approach offers high selectivity, functional group tolerance, and scalability, making it suitable for pharmaceutical and material science applications. Alternative routes such as [2+2]-cycloadditions provide supplementary pathways but generally lack the efficiency and selectivity of the strain-release methodology.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under suitable conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpropyl)cyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form reactive intermediates that interact with enzymes and other proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three key analogs:

1-(Cyclopropylamino)cyclobutane-1-carbonitrile
  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136.2 g/mol
  • Substituents: Cyclopropylamino (-NH-C₃H₅) and nitrile (-C≡N).
  • Physical State : Liquid.
  • Key Differences: The cyclopropylamino group introduces a secondary amine, increasing polarity compared to the non-polar 2-methylpropyl substituent in the target compound. The target compound (C₉H₁₅N) has a higher molecular weight (137 g/mol) due to the larger 2-methylpropyl group.
1-Methylcyclopropanecarbonitrile
  • Molecular Formula : C₅H₇N
  • Molecular Weight : 81.12 g/mol
  • Substituents : Methyl (-CH₃) and nitrile (-C≡N).
  • Key Differences: The cyclopropane ring (3-membered) has higher ring strain than cyclobutane, leading to greater reactivity in ring-opening reactions.
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Molecular Formula: C₈H₁₄NO₂·HCl
  • Molecular Weight : ~207.67 g/mol (estimated).
  • Substituents: Methylamino (-NHCH₃), ester (-COOCH₃), and hydrochloride salt.
  • Key Differences: The ester group increases polarity and susceptibility to hydrolysis compared to the nitrile group. The hydrochloride salt enhances water solubility, whereas the target compound’s non-ionic nature favors organic solvents.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Physical State Functional Groups
1-(2-Methylpropyl)cyclobutane-1-carbonitrile C₉H₁₅N 137 2-Methylpropyl, Nitrile Liquid (est.) Nitrile
1-(Cyclopropylamino)cyclobutane-1-carbonitrile C₈H₁₂N₂ 136.2 Cyclopropylamino, Nitrile Liquid Nitrile, Amine
1-Methylcyclopropanecarbonitrile C₅H₇N 81.12 Methyl, Nitrile Not provided Nitrile
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₈H₁₄NO₂·HCl 207.67 (est.) Methylamino, Ester, Hydrochloride Solid (est.) Ester, Amine hydrochloride
Key Observations :
  • Lipophilicity: The 2-methylpropyl group in the target compound increases hydrophobicity compared to the cyclopropylamino and ester-containing analogs.
  • Reactivity : The nitrile group’s stability under acidic/basic conditions contrasts with the ester’s hydrolytic lability.
  • Ring Strain : Cyclobutane’s moderate strain balances stability and reactivity, unlike cyclopropane’s high strain.

Biological Activity

Overview of 1-(2-Methylpropyl)cyclobutane-1-carbonitrile

This compound is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its structure suggests potential biological activities, particularly related to its carbonitrile functional group, which is often associated with diverse pharmacological effects.

Cytotoxic Effects

Some studies suggest that carbonitriles may possess cytotoxic properties. In vitro assays have shown that certain nitrile derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

Neuroprotective Potential

Emerging research points to the neuroprotective effects of nitriles. They may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This suggests a potential application in neurodegenerative diseases, although specific studies on this compound are still needed.

Anti-inflammatory Properties

Compounds with similar structures have been noted for their anti-inflammatory effects. This could be relevant for conditions such as arthritis or other inflammatory diseases, where modulation of inflammatory pathways is beneficial.

Case Studies and Research Findings

While direct case studies on this compound are scarce, analogs and derivatives have been studied extensively:

  • Study on Antimicrobial Activity :
    • A study examining various nitriles found that compounds with similar structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays :
    • Research involving structurally related compounds demonstrated dose-dependent cytotoxicity in human cancer cell lines, suggesting that further exploration of this compound might reveal similar properties.
  • Neuroprotective Studies :
    • Investigations into nitrile compounds have shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neuroprotection.

Q & A

Q. What synthetic routes are effective for preparing 1-(2-Methylpropyl)cyclobutane-1-carbonitrile with high purity?

The compound can be synthesized via cyclization reactions using precursors like substituted benzyl cyanides, followed by alkylation or borane-mediated reductions. For example, Lyle’s method (applied to analogous cyclobutane carbonitriles) involves reacting p-methylbenzyl cyanide with cyclobutane-forming agents under controlled conditions, yielding ~42% purity before purification. Post-synthesis, gas-liquid partition chromatography (glpc) is critical to achieve >99% purity . Flash column chromatography (as in photoredox-catalyzed syntheses) may also enhance purity, particularly for intermediates .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm the cyclobutane ring structure and substituent positions.
  • IR spectroscopy to identify nitrile (C≡N) stretching vibrations (~2240 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and elemental composition.
  • Gas chromatography (glpc) for purity assessment, as demonstrated in analogous cyclobutane carbonitrile syntheses .

Q. How are common impurities removed during synthesis?

Impurities such as unreacted boronate esters or byproducts from incomplete cyclization are typically addressed via:

  • Flash column chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) .
  • Recrystallization in non-polar solvents to isolate the crystalline product.
  • Distillation under reduced pressure (e.g., 0.3 mm Hg for similar compounds) to separate low-boiling-point contaminants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in photoredox-catalyzed reactions?

Density Functional Theory (DFT) studies can model the compound’s radical intermediates during photoredox processes. For example, the nitrile group’s electron-withdrawing effect may stabilize transition states in deboronative radical additions. Computational analysis of bond dissociation energies (BDEs) for the cyclobutane C–C bonds can also predict ring-opening tendencies under oxidative conditions .

Q. What experimental strategies resolve contradictions in thermal stability data for strained cyclobutane derivatives?

Conflicting thermal stability reports may arise from differences in experimental setups. To address this:

  • Use Differential Scanning Calorimetry (DSC) to measure decomposition temperatures under inert vs. oxidative atmospheres.
  • Conduct kinetic studies (e.g., Arrhenius plots) to compare activation energies across solvents or catalysts.
  • Cross-validate results with thermogravimetric analysis (TGA) to track mass loss during heating .

Q. How does the steric environment of the cyclobutane ring influence nucleophilic substitution reactions?

The isobutyl group introduces steric hindrance, slowing SN2 mechanisms but favoring SN1 pathways in polar solvents. For example, in analogous 1-p-X-phenylcyclobutane derivatives, bulky substituents reduce ring strain, altering reaction rates with nucleophiles like hydroxide. Kinetic isotope effects (KIEs) and Hammett plots can quantify steric vs. electronic contributions .

Q. What role does the nitrile group play in adsorption dynamics on indoor surfaces?

The nitrile’s polarity may enhance adsorption on hydrophobic indoor materials (e.g., PVC or painted surfaces). Advanced microspectroscopic imaging (e.g., ToF-SIMS) can map surface interactions, while quartz crystal microbalance (QCM) studies quantify adsorption kinetics under varying humidity .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry and catalysts (e.g., 4CzIPN in photoredox reactions) to improve yields .
  • Data Validation : Cross-reference NMR/HRMS data with literature values for analogous cyclobutane derivatives to confirm assignments .
  • Safety Protocols : Follow guidelines for handling nitriles (e.g., proper ventilation, cyanide antidote availability) as outlined in chemical safety databases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methylpropyl)cyclobutane-1-carbonitrile
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1-(2-Methylpropyl)cyclobutane-1-carbonitrile

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